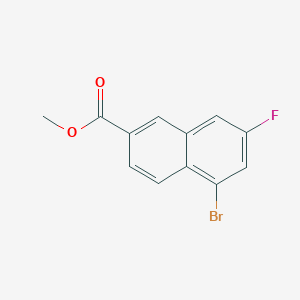

Methyl 5-bromo-7-fluoro-2-naphthoate

Description

Properties

Molecular Formula |

C12H8BrFO2 |

|---|---|

Molecular Weight |

283.09 g/mol |

IUPAC Name |

methyl 5-bromo-7-fluoronaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H8BrFO2/c1-16-12(15)7-2-3-10-8(4-7)5-9(14)6-11(10)13/h2-6H,1H3 |

InChI Key |

YQLLQVKFKKTUOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2C=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Preparation Methods

Bromination and Fluorination of Methyl 2-Naphthoate

A patent (EP0393941) outlines bromination of methyl 2-naphthoate using bromine and iodine in acetic acid. Adapting this for di-halogenation:

-

Bromination :

-

Fluorination :

-

Electrophilic fluorination using Selectfluor or Balz-Schiemann reaction (via diazonium intermediates).

-

Challenge : Regioselectivity due to bromine’s directing effects.

-

Sequential Halogenation of Naphthalene Intermediates

A patent synthesis of 8-bromo-2-naphthalenylacetonitrile involved brominating 1-methylnaphthalene, followed by cyanidation. For Methyl 5-bromo-7-fluoro-2-naphthoate, a similar approach could involve:

-

Bromination :

-

Esterification :

-

As described in Section 1.1 or 1.2.

-

Analytical Validation and Characterization

Critical to synthetic protocols is verifying product identity and purity. Reported methods include:

Elemental Analysis

For methyl 5-bromo-2-naphthoate, elemental analysis matched calculated values (C: 59.75% vs. 59.68% found). Similar precision is expected for the fluoro analog.

Spectroscopic Methods

-

¹H NMR : Mono-halogenated naphthoates show distinct aromatic signals (e.g., δ 8.58 ppm for bromo-substituted protons).

-

LC-MS : Methyl 5-bromo-2-naphthoate exhibits [M+H]⁺ at m/z 232.91.

Comparative Evaluation of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Bromine’s ortho/para-directing effects may complicate fluorination. Using directing groups (e.g., esters) could improve control.

-

Steric Hindrance : Bulkier halogen substituents may slow esterification. Microwave-assisted synthesis could reduce reaction times.

-

Purification : Column chromatography (EA:PE = 1:2) effectively isolates products .

Q & A

Q. What are the standard synthetic protocols for Methyl 5-bromo-7-fluoro-2-naphthoate, and how are yields optimized?

Methodological Answer: A common synthesis involves esterification of the parent carboxylic acid using methanol and sulfuric acid as a catalyst. For example, a protocol adapted from methyl 5-bromo-2-naphthoate synthesis (CAS RN 1013-83-8) achieves 97% yield by dispersing 5-bromo-2-naphthoic acid in methanol, adding concentrated H₂SO₄ under ice-cooling, and refluxing for 2 hours. Post-reaction, the mixture is extracted with dichloromethane (DCM), washed with NaHCO₃, and dried over Na₂SO₄ . To optimize yields, researchers should:

- Test alternative catalysts (e.g., HCl, p-toluenesulfonic acid).

- Vary reaction time/temperature (e.g., room temperature vs. reflux).

- Monitor progress via TLC or HPLC.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine/fluorine positions) via H and C NMR. Compare shifts with analogs like ethyl 7-bromo-3-hydroxy-2-naphthoate (δ 7.8–8.2 ppm for aromatic protons) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 7-bromo-1-(4-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan, where crystal packing revealed sulfonyl group orientation .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀BrFO₂: calc. 312.9844).

Q. What safety precautions are critical during handling?

Methodological Answer: While specific toxicity data for this compound is limited, protocols for structurally similar compounds (e.g., 6-(methoxycarbonyl)-2-naphthoic acid) recommend:

- PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks.

- Storage: Keep in sealed containers at 0–6°C if stability data is unavailable .

Advanced Research Questions

Q. How can reaction pathways be investigated to resolve contradictions in substituent reactivity?

Methodological Answer: Contradictions in bromine/fluorine reactivity (e.g., preferential substitution sites) can be resolved via:

Q. What strategies are effective for evaluating biological activity discrepancies across analogs?

Methodological Answer: For analogs like Ethyl 7-bromo-3-hydroxy-2-naphthoate (moderate anticancer activity), use:

- Dose-Response Assays : Establish IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa).

- Enzyme Inhibition Studies : Test against target enzymes (e.g., kinases, esterases) with fluorogenic substrates.

- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays .

Q. How can substituent effects on photophysical properties be systematically analyzed?

Methodological Answer:

- UV-Vis/FL Spectroscopy : Compare absorption/emission maxima (e.g., bromine’s heavy atom effect vs. fluorine’s electron-withdrawing nature).

- TD-DFT Modeling : Predict electronic transitions using software like Gaussian.

- Solvatochromism Studies : Assess polarity-dependent shifts in solvents (e.g., hexane to DMSO) .

Q. What methods validate stability under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.